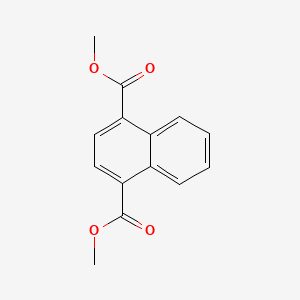

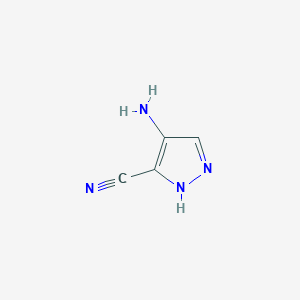

4-氨基-1H-吡唑-3-腈

描述

The compound 4-Amino-1H-pyrazole-3-carbonitrile is a versatile building block in heterocyclic chemistry, often used in the synthesis of various pyrazole derivatives. These derivatives have been synthesized through different methods, including catalyst-free reactions in water, the use of deep eutectic solvents, and the employment of novel catalysts like [CSPy]ZnCl3 . The interest in these compounds is driven by their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those related to 4-Amino-1H-pyrazole-3-carbonitrile, has been achieved through

科学研究应用

吡唑并[1,5-a]嘧啶类化合物的合成

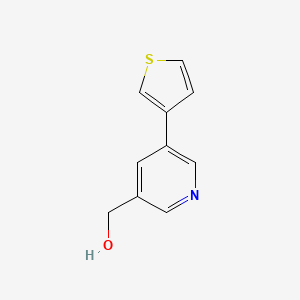

4-氨基-1H-吡唑-3-腈: 作为合成吡唑并[1,5-a]嘧啶类化合物的前体 。这些化合物因其结构与佐匹克隆(一种镇静催眠药)相似而备受关注,表明它们可能具有显著的生物活性。通过取代的 3-氨基-1H-吡唑-4-腈与双齿亲电试剂的缩合反应,可以实现这些衍生物的区域选择性合成 .

农药开发:菲普隆类似物

该化合物是合成菲普隆(一种对各种作物害虫有效的广谱杀虫剂)的关键成分 。菲普隆的结构包含一个被氨基和氰基取代的吡唑环,这使得 4-氨基-1H-吡唑-3-腈成为通过各种合成方法创建菲普隆及其衍生物的宝贵中间体 .

抗菌剂

研究表明,4-氨基-1H-吡唑-3-腈的衍生物具有抗菌活性 。该化合物的结构修饰可以导致新型抗菌剂的开发,这些抗菌剂在对抗耐药菌株方面至关重要。

抗氧化剂

已经评估了 4-氨基-1H-吡唑-3-腈衍生物的抗氧化能力,表明它们在预防氧化应激相关疾病方面具有潜在的应用价值 。抗氧化剂在保护细胞免受自由基损伤方面起着至关重要的作用。

有机合成中的催化

4-氨基-1H-吡唑-3-腈衍生物已被用作有机合成中的催化剂 。这些催化剂可以促进各种化学反应,包括其他生物活性分子的合成。

抗 HIV 剂

对 4-氨基-1H-吡唑-3-腈的新型衍生物作为潜在的抗 HIV-1 剂进行了分子对接研究 。该应用突出了该化合物的多功能性及其在开发病毒感染治疗方法中的作用。

镇静剂和催眠药

由于与已知镇静剂的结构相似,4-氨基-1H-吡唑-3-腈的衍生物正在被探索其镇静和催眠作用 。这可能导致该类别新药的开发。

农业化学研究

该化合物的衍生物正在研究用于农业化学,特别是在开发新型农用化学品方面 。它们对各种害虫的潜在有效性使其在该领域具有价值。

安全和危害

The safety data sheet for 4-Amino-1H-pyrazole-3-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor .

未来方向

There is ongoing research into the synthesis and applications of 4-Amino-1H-pyrazole-3-carbonitrile and related compounds . For example, substituted pyrazolo[1,5-a]pyrimidines have been prepared with regioselective condensation reactions of 4-Amino-1H-pyrazole-3-carbonitrile with nonsymmetrical dielectrophiles . These compounds are structurally related to zaleplon, a sedative/hypnotic drug, and are expected to possess considerable biological activity .

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The interaction of 4-Amino-1H-pyrazole-3-carbonitrile with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities

Pharmacokinetics

The compound has a molecular weight of 108.1014 , which may influence its bioavailability

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects

属性

IUPAC Name |

4-amino-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKJRIVVOGXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483835 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68703-67-3 | |

| Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

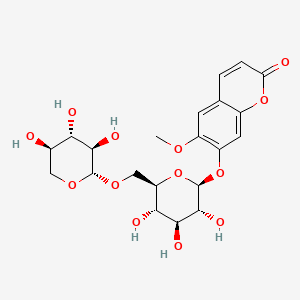

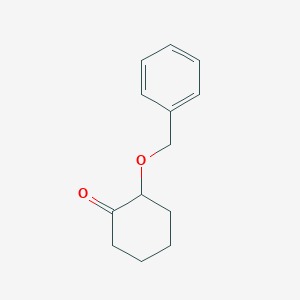

![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)

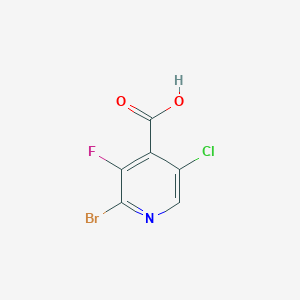

![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)

![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)